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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 5'-dimethoxytrityl (DMT)-on RNA

oligonucleotides. The "DMT-on" strategy is a widely utilized method in nucleic acid chemistry

that leverages the hydrophobic nature of the DMT protecting group to efficiently separate full-

length RNA sequences from shorter, "failure" sequences generated during solid-phase

synthesis.[1][2][3][4][5] This application note outlines the principles of DMT-on purification,

presents comparative data for different purification techniques, and offers detailed experimental

protocols for key procedures.

Introduction to DMT-on RNA Purification
During automated solid-phase synthesis of RNA oligonucleotides, a DMT group protects the 5'-

hydroxyl of the growing chain. In the final synthesis cycle, this terminal DMT group is

intentionally left on the full-length oligonucleotide. This provides a hydrophobic "handle" that is

absent in the truncated failure sequences, which are typically capped with a more hydrophilic

group like acetic anhydride. This difference in hydrophobicity is the basis for separation using

reversed-phase chromatography.

The primary advantage of the DMT-on method is its ability to achieve high purity by effectively

removing failure sequences. This is particularly crucial for downstream applications in research,

diagnostics, and therapeutics where sequence integrity is paramount. Following purification,

the DMT group is removed in a detritylation step, typically under acidic conditions, to yield the

final, deprotected RNA oligonucleotide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10854480?utm_src=pdf-interest
https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://www.glenresearch.com/reports/gr34-15
https://www.phenomenex.com/techniques/oligonucleotide-purification
https://www.sigmaaldrich.com/RU/en/technical-documents/technical-article/genomics/dna-and-rna-purification/best-purification
https://www.bocsci.com/resources/common-methods-of-oligonucleotide-extraction-and-purification.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Comparison of Purification
Methods
The choice of purification method depends on factors such as the length of the oligonucleotide,

the required purity, and the scale of the synthesis. Below is a summary of quantitative data

from various sources comparing different DMT-on RNA purification techniques.

Purification
Method

Product
Crude
Purity (%)

Purified
Purity (%)

Yield (%) Reference

Glen-Pak

DNA

Cartridge

21mer RNA 76.7 97.5 63.5

Glen-Pak

RNA

Cartridge

21mer RNA 76.7 98.5 66.5

Clarity QSP

Cartridge
30mer DNA Not Specified ~68.8 Not Specified

Glen-Pak

Cartridge
30mer DNA Not Specified ~78.8 Not Specified

TSKgel

Phenyl-3PW

HIC Resin

20mer

ssDNA
Not Specified >99 97

Experimental Protocols
The following sections provide detailed protocols for the key steps in the purification of DMT-on

RNA oligonucleotides.

Cleavage and Deprotection of RNA Oligonucleotides
This protocol describes the cleavage of the RNA oligonucleotide from the solid support and the

removal of base and phosphate protecting groups.

Materials:
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Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) or other appropriate

deprotection solution

Synthesized RNA oligonucleotide on solid support

Sealable polypropylene vial

Heating block or oven

Procedure:

Transfer the solid support containing the synthesized RNA oligonucleotide to a sealable

polypropylene vial.

Add 1.5 mL of AMA solution to the vial.

Seal the vial tightly and incubate at 65°C for 10 minutes.

Allow the vial to cool to room temperature.

Carefully open the vial and transfer the supernatant containing the cleaved and deprotected

oligonucleotide to a new tube.

Evaporate the solution to dryness using a speed vacuum concentrator or a stream of

nitrogen. To preserve the DMT group, avoid excessive heating during this step.

2'-Hydroxyl (Silyl) Group Deprotection
This protocol is for the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM)

while retaining the 5'-DMT group.

Materials:

Dried DMT-on RNA oligonucleotide

Anhydrous Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)
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Triethylamine trihydrofluoride (TEA·3HF)

Heating block

RNase-free polypropylene tubes

Procedure:

Dissolve the dried DMT-on RNA oligonucleotide in 115 µL of anhydrous DMSO in an RNase-

free polypropylene tube. If necessary, heat at 65°C for 5 minutes to fully dissolve the

oligonucleotide.

Add 60 µL of TEA to the solution and mix gently.

Add 75 µL of TEA·3HF and mix well.

Incubate the mixture at 65°C for 2.5 hours.

Proceed immediately to the purification step.

DMT-on Purification using a Reversed-Phase Cartridge
This protocol provides a general procedure for the purification of DMT-on RNA oligonucleotides

using a commercially available reversed-phase cartridge (e.g., Glen-Pak).

Materials:

Deprotected DMT-on RNA oligonucleotide solution

Reversed-phase purification cartridge

Syringe or vacuum manifold

Acetonitrile (MeCN)

100 mM Sodium Acetate (NaOAc) or Triethylammonium Acetate (TEAA)

Detritylation solution (e.g., 2% Trifluoroacetic Acid (TFA) in water)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elution buffer (e.g., 20% Acetonitrile in water)

Quenching buffer

Procedure:

Cartridge Preparation:

Wash the cartridge with 10 mL of acetonitrile.

Equilibrate the cartridge with 10 mL of 100 mM NaOAc or TEAA.

Sample Loading:

Immediately before purification, cool the 2' deprotection reaction mixture and add 1.75 mL

of RNA Quenching Buffer.

Load the quenched solution onto the prepared cartridge slowly (1-2 drops per second).

Collect the flow-through.

Washing:

Wash the cartridge with 10 mL of 100 mM NaOAc or TEAA to remove failure sequences.

Wash the cartridge with 10 mL of water to remove salts.

Detritylation:

Slowly pass 10 mL of the detritylation solution through the cartridge. The orange color of

the cleaved DMT cation should be visible.

Elution:

Wash the cartridge with 10 mL of water to remove the acid.

Elute the purified, detritylated RNA oligonucleotide with 5 mL of elution buffer, collecting 1

mL fractions.

Analysis and Desalting:
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Analyze the fractions by UV spectrophotometry at 260 nm to identify the fractions

containing the RNA.

Pool the desired fractions and proceed to desalting.

Desalting of Purified RNA Oligonucleotides
This protocol describes the removal of salts from the purified RNA oligonucleotide sample using

a desalting column or spin filter.

Materials:

Purified RNA oligonucleotide solution

Desalting spin column (e.g., with a 3 kDa or 5 kDa molecular weight cutoff)

RNase-free water

Microcentrifuge

Procedure:

Pre-equilibrate the desalting spin column according to the manufacturer's instructions,

typically with RNase-free water.

Load the purified RNA oligonucleotide sample onto the column.

Centrifuge at the recommended speed and time (e.g., 15,000 x g for 7-10 minutes).

Discard the flow-through containing the salts.

Add RNase-free water to the column and repeat the centrifugation step. This wash step can

be repeated 2-3 times for efficient salt removal.

To recover the desalted oligonucleotide, invert the column into a clean collection tube and

centrifuge.

Quantify the final desalted RNA oligonucleotide by UV absorbance at 260 nm.
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Visualizations
Experimental Workflow for DMT-on RNA Purification

Solid-Phase Synthesis

Cleavage & Deprotection

DMT-on Purification

Final Steps

1. Automated RNA Synthesis
(DMT group remains on 5' end)

2. Cleavage from Solid Support
& Base/Phosphate Deprotection

3. 2'-Hydroxyl Silyl
Group Deprotection

4. Load onto Reversed-Phase Cartridge

5. Wash to Remove
Failure Sequences

Failure Sequences
(No DMT)

6. On-Column Detritylation

Full-Length RNA
(DMT-on)

7. Elute Purified RNA

Cleaved DMT Group

8. Desalting

9. Quality Control
(e.g., HPLC, MS)
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Click to download full resolution via product page

Caption: Workflow for DMT-on RNA purification.

Principle of DMT-on Reversed-Phase Purification
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Caption: Separation principle of DMT-on purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10854480#purification-of-dmt-on-rna-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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